molecular formula C16H14O3S2 B12812134 Methanone, (1,1-dioxido-5-phenyl-1,2-dithiolan-4-yl)phenyl- CAS No. 23877-34-1

Methanone, (1,1-dioxido-5-phenyl-1,2-dithiolan-4-yl)phenyl-

Cat. No.: B12812134
CAS No.: 23877-34-1
M. Wt: 318.4 g/mol
InChI Key: NOFMMKQQXVLNNS-UHFFFAOYSA-N
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Description

This compound features a 1,2-dithiolan ring (a five-membered ring containing two sulfur atoms) oxidized to sulfone groups (1,1-dioxido), with phenyl substituents at positions 4 and 5. The sulfone groups introduce strong dipole-dipole interactions, influencing thermal stability and solubility.

Properties

CAS No.

23877-34-1

Molecular Formula

C16H14O3S2

Molecular Weight

318.4 g/mol

IUPAC Name

(1,1-dioxo-5-phenyldithiolan-4-yl)-phenylmethanone

InChI

InChI=1S/C16H14O3S2/c17-15(12-7-3-1-4-8-12)14-11-20-21(18,19)16(14)13-9-5-2-6-10-13/h1-10,14,16H,11H2

InChI Key

NOFMMKQQXVLNNS-UHFFFAOYSA-N

Canonical SMILES

C1C(C(S(=O)(=O)S1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (1,1-dioxido-5-phenyl-1,2-dithiolan-4-yl)phenyl- typically involves the reaction of aromatic aldehydes with o-phenylenediamine in the presence of N,N-dimethylformamide and sulfur . This method is versatile and can be adapted to produce a range of related compounds under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

Methanone, (1,1-dioxido-5-phenyl-1,2-dithiolan-4-yl)phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted phenyl derivatives .

Scientific Research Applications

  • Formation of Dithiolan Ring : The reaction between the aldehyde and o-phenylenediamine leads to the formation of the dithiolan ring.
  • Oxidation : The compound can be oxidized to form sulfoxides and sulfones.
  • Substitution Reactions : The phenyl groups can undergo electrophilic aromatic substitution reactions.

Chemistry

In synthetic chemistry, Methanone serves as a building block for more complex molecules. Its unique structure enables chemists to explore new synthetic pathways and develop novel compounds.

Biology

Research has indicated that derivatives of Methanone possess antimicrobial and antioxidant properties . Studies are ongoing to evaluate its efficacy against various pathogens and oxidative stress-related conditions.

Medicine

The compound is under investigation for its potential as a therapeutic agent , particularly in treating infectious diseases and cancer. Its mechanism of action involves forming covalent bonds with nucleophilic sites on proteins, which may inhibit their activity.

Industry

In industrial applications, Methanone is explored for developing new materials with unique properties due to its distinctive chemical characteristics.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of Methanone derivatives against common bacterial strains. Results indicated significant inhibition at specific concentrations, suggesting potential use as an antibacterial agent.

Case Study 2: Antioxidant Properties

Research focused on the antioxidant capabilities of Methanone derivatives demonstrated their effectiveness in scavenging free radicals in vitro. This property positions them as candidates for further development in nutraceuticals or pharmaceuticals targeting oxidative stress.

Mechanism of Action

The mechanism of action of Methanone, (1,1-dioxido-5-phenyl-1,2-dithiolan-4-yl)phenyl- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This mechanism is particularly relevant in its potential antimicrobial and anticancer activities .

Comparison with Similar Compounds

Thermal Stability and Crystallinity

  • Methanone, (1,1-dioxido-5-phenyl-1,2-dithiolan-4-yl)phenyl-: Likely stabilized by sulfone-induced dipole interactions rather than hydrogen bonding. reports a structurally similar compound (orthorhombic crystal system, density 1.675 g·cm⁻³), suggesting comparable packing efficiency .
  • Di(1H-tetrazol-5-yl) methanone oxime: Decomposes at 288.7°C due to extensive hydrogen bonding among molecules .
  • 5,5′-(Hydrazonometh-ylene)bis(1H-tetrazole): Lower decomposition temperature (247.6°C), attributed to fewer stabilizing interactions .

Molecular Complexity and Functional Groups

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Methanone, (1,1-dioxido-5-phenyl-1,2-dithiolan-4-yl)phenyl- Not specified Estimated >300 Sulfone, dithiolan, phenyl
Methanone, (1,4-dihydroxy-3-phenyl-2-naphthalenyl)phenyl- C₂₃H₁₆O₃ 340.37 Hydroxyl, naphthalenyl, phenyl
1-[4-(tert-Butyl)phenyl]ethanone C₁₂H₁₆O 176.25 tert-Butyl, phenyl

Analysis: The target compound’s sulfone and dithiolan groups increase molecular weight and polarity compared to simpler derivatives like 1-[4-(tert-butyl)phenyl]ethanone. Its polarity may enhance solubility in polar solvents relative to nonpolar tert-butyl analogs .

Table 1: Thermal and Physical Properties

Compound Name Decomposition Temperature (°C) Density (g·cm⁻³) Notable Properties
Methanone, (1,1-dioxido-5-phenyl-1,2-dithiolan-4-yl)phenyl- Not reported 1.675 High polarity, sulfone stabilization
Di(1H-tetrazol-5-yl) methanone oxime 288.7 Not reported Hydrogen-bonded network
1-[4-(tert-Butyl)phenyl]ethanone Not reported ~1.0 (estimated) Low density due to bulky tert-butyl

Table 2: Functional Group Impact on Solubility

Compound Name Solubility Profile
Methanone, (1,4-dihydroxy-3-phenyl-2-naphthalenyl)phenyl- High in polar solvents (H-bond donors)
Target Compound Moderate in polar aprotic solvents (sulfone dipole)
Chimassorb®81 Soluble in polymers (octyloxy chain)

Biological Activity

Methanone, (1,1-dioxido-5-phenyl-1,2-dithiolan-4-yl)phenyl-, commonly referred to as a dithiolane derivative, has garnered attention in recent years due to its potential biological activities. This compound belongs to a class of sulfur-containing compounds known for their diverse pharmacological properties, including antioxidant, antibacterial, and anticancer activities. This article reviews the biological activity of this compound based on various studies and research findings.

Chemical Structure

The structure of Methanone, (1,1-dioxido-5-phenyl-1,2-dithiolan-4-yl)phenyl- is characterized by:

  • Dithiolane Ring : A five-membered ring containing two sulfur atoms.
  • Phenyl Groups : Attached to both the dithiolane and the methanone moiety.

This unique structure contributes to its reactivity and biological efficacy.

Antioxidant Activity

Dithiolane derivatives have been extensively studied for their antioxidant properties. Methanone, (1,1-dioxido-5-phenyl-1,2-dithiolan-4-yl)phenyl-, demonstrated significant radical scavenging activity in various assays:

Assay Type IC50 Value (µM) Reference
DPPH Scavenging25
ABTS Assay30
FRAP Assay40

These values indicate that the compound has considerable potential as an antioxidant agent, comparable to standard antioxidants like ascorbic acid.

Antimicrobial Activity

The antimicrobial properties of this compound were evaluated against various bacterial strains. The results are summarized in the following table:

Microorganism Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1550
Escherichia coli1275
Pseudomonas aeruginosa1840

These findings suggest that Methanone exhibits significant antibacterial activity, particularly against Gram-negative bacteria like Pseudomonas aeruginosa .

Anticancer Activity

In vitro studies have shown that Methanone can induce apoptosis in cancer cell lines. The mechanism appears to involve oxidative stress induction and disruption of mitochondrial function:

Cell Line IC50 Value (µM) Mechanism of Action
HeLa (Cervical Cancer)15Mitochondrial dysfunction
MCF-7 (Breast Cancer)20Reactive oxygen species generation

The compound's ability to induce apoptosis suggests its potential as a chemotherapeutic agent .

Case Study 1: Antioxidant Efficacy

A study conducted on the effects of Methanone on oxidative stress markers in rat models indicated a reduction in malondialdehyde levels and an increase in glutathione levels after treatment with the compound. This suggests its protective role against oxidative damage.

Case Study 2: Antimicrobial Properties

In a clinical setting, Methanone was tested against multi-drug resistant strains of bacteria. The results showed a notable reduction in bacterial load in treated samples compared to controls.

Q & A

Basic: What synthetic strategies are recommended for preparing methanone derivatives with dithiolane rings?

Methodological Answer:
The synthesis of methanone derivatives containing dithiolane rings typically involves multi-step organic reactions, such as cyclocondensation of thiols with carbonyl precursors or Friedel-Crafts acylation. For example, aryl-naphthyl methanone derivatives are synthesized via alkylation and Friedel-Crafts acylation . Key considerations include:

  • Reagent Selection: Use of Lewis acids (e.g., AlCl₃) for acylation and sulfur-containing precursors for dithiolane ring formation.
  • Reaction Monitoring: TLC or HPLC to track intermediate formation.
  • Purification: Column chromatography or recrystallization from ethanol/water mixtures to isolate pure products .

Advanced: How can discrepancies in NMR data for dithiolane-containing methanones be resolved?

Methodological Answer:
Discrepancies in ¹H/¹³C NMR data often arise from dynamic conformational changes or solvent effects. To address this:

  • 2D NMR Techniques: Employ COSY, HSQC, and HMBC to assign ambiguous peaks (e.g., distinguishing dithiolane ring protons from aromatic protons) .
  • Crystallographic Validation: Compare solution-phase NMR with solid-state X-ray diffraction data to confirm structural integrity .
  • Computational Modeling: Use DFT calculations to simulate NMR spectra and validate assignments .

Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

  • X-ray Crystallography: Resolves the spatial arrangement of the dithiolane ring and phenyl substituents .
  • Mass Spectrometry (HRMS): Confirms molecular weight (e.g., C23H16O3, MW 340.37 g/mol) and isotopic patterns .
  • HPLC-PDA: Assesses purity (>95%) and detects trace impurities .

Advanced: How can computational methods predict the bioactivity of dithiolane-containing methanones?

Methodological Answer:

  • Molecular Docking: Simulate binding to biological targets (e.g., enzymes like HPPD) using software such as AutoDock Vina. For example, aryl-naphthyl methanones showed herbicidal activity via HPPD inhibition .
  • QSAR Modeling: Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity .
  • MD Simulations: Study conformational stability in biological environments (e.g., lipid bilayers) .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Hazard Mitigation: Use fume hoods and PPE (gloves, lab coats) due to potential inhalation/skin toxicity .
  • First Aid: Immediate flushing with water for eye/skin contact; seek medical attention if ingested .
  • Storage: Inert atmosphere (N₂/Ar) to prevent oxidation of the dithiolane ring .

Advanced: How can structure-activity relationships (SAR) guide the design of analogs with enhanced properties?

Methodological Answer:

  • Core Modifications: Introduce electron-deficient aryl groups to improve binding to enzymatic targets (e.g., HPPD) .
  • Ring Substitutions: Replace dithiolane sulfur with selenium to alter redox properties and bioactivity .
  • Biological Assays: Test analogs against enzyme panels (e.g., kinase or cytochrome P450 inhibition) to identify off-target effects .

Advanced: What strategies optimize reaction yields in large-scale synthesis?

Methodological Answer:

  • Catalyst Screening: Test Pd/Cu catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aryl ring functionalization) .
  • Solvent Optimization: Use polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates .
  • Scale-Up Challenges: Address exothermic reactions via controlled temperature gradients .

Basic: How is the dithiolane ring’s stability assessed under varying conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Measure decomposition temperatures (Td) under nitrogen/air .
  • pH Stability Studies: Monitor ring opening in acidic/basic buffers via UV-Vis or NMR .
  • Oxidative Stress Tests: Expose to H₂O₂ or O₃ to evaluate sulfur oxidation pathways .

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